molecular formula C10H6BrF3N2O B6051878 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole

4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole

Cat. No.: B6051878
M. Wt: 307.07 g/mol
InChI Key: APKJRGMRUBXUAS-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts them with a range of chemical properties that make them valuable building blocks in synthesis. The pyrazole ring can act as a scaffold for creating complex molecules with specific three-dimensional arrangements, a critical feature for biological activity. Numerous pyrazole-containing compounds have found applications in medicinal chemistry as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. globalresearchonline.netnih.gov Their utility also extends to agrochemicals and materials science.

The Role of Halogenation in Modifying Pyrazole Reactivity and Properties

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyrazole scaffold is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecule. Halogenation can significantly influence a compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a bromine atom can introduce a site for further chemical modifications through cross-coupling reactions, a common method in modern organic synthesis. mdpi.com Furthermore, the incorporation of fluorine-containing groups, like the trifluoromethoxy group (-OCF3), can enhance metabolic stability and membrane permeability.

Specific Focus on 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-Pyrazole within Contemporary Research Contexts

Within the broad class of halogenated pyrazoles, this compound represents a molecule of interest in contemporary research, primarily as a versatile intermediate in the synthesis of more complex chemical entities. Its structure combines a brominated pyrazole core with a trifluoromethoxyphenyl substituent, offering multiple points for chemical diversification. The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for introducing various functional groups, while the trifluoromethoxy group on the phenyl ring can enhance the pharmacological properties of potential drug candidates.

This compound is often utilized in the development of novel pharmaceuticals and agrochemicals. Its synthesis and subsequent reactions are subjects of interest in patents and chemical literature, highlighting its role as a key building block in the creation of new chemical entities with potential biological activity.

Chemical and Physical Properties

The specific properties of this compound are crucial for its application in chemical synthesis. While extensive experimental data is not widely available in public literature, its characteristics can be inferred from its structural components and data from chemical suppliers.

PropertyValue
Molecular Formula C₁₀H₆BrF₃N₂O
CAS Number 1203556-18-6

This data is compiled from available chemical supplier information. danabiosci.com

Synthesis and Reactivity

The synthesis of this compound typically involves the cyclization of a suitably substituted hydrazine (B178648) with a three-carbon building block, followed by bromination, or the reaction of a pre-brominated precursor. The bromine atom at the 4-position of the pyrazole ring is susceptible to various chemical transformations. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. This reactivity makes it a valuable intermediate for generating libraries of compounds for screening in drug discovery and agrochemical research.

Applications in Research

The primary application of this compound in contemporary research is as a key intermediate. Its structural features are designed to facilitate the synthesis of a wide array of derivatives for investigation in various fields.

In medicinal chemistry, this compound can be used as a starting material for the synthesis of potential kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The trifluoromethoxy group is often incorporated to improve the metabolic stability and oral bioavailability of drug candidates.

In the field of agrochemicals, derivatives of this pyrazole may be explored for their potential as herbicides, insecticides, or fungicides. The pyrazole scaffold is a known pharmacophore in many commercially successful agricultural products.

Properties

IUPAC Name

4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-5-15-16(6-7)8-1-3-9(4-2-8)17-10(12,13)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKJRGMRUBXUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Bromo 1 4 Trifluoromethoxy Phenyl 1h Pyrazole

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the pyrazole (B372694) ring is the primary site of reactivity for derivatization. Its susceptibility to participate in a range of chemical transformations allows for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole is a suitable substrate for these transformations. The C-Br bond can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, and it has been successfully applied to various brominated pyrazole derivatives. nih.govresearchgate.net This reaction typically involves the coupling of the bromo-pyrazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of similar 4-bromopyrazoles suggests its feasibility in such reactions. rsc.org

For instance, the coupling of 4-bromo-1-tritylpyrazole with various aryl Grignard reagents in the presence of a palladium catalyst has been reported to produce 4-arylpyrazoles in good yields. clockss.org Although this uses a Grignard reagent instead of a boronic acid, it demonstrates the utility of palladium catalysis for C-C bond formation at the C4-position of the pyrazole ring. The reaction conditions for a successful Suzuki-Miyaura coupling would likely involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Aryl Bromide Coupling Partner Catalyst Base Solvent Yield (%) Reference
4-bromo-1-tritylpyrazole Phenylmagnesium bromide PdCl₂(dppf) (0.2 mol%) - THF 92 clockss.org
4-bromo-1-tritylpyrazole 2-Methoxyphenylmagnesium bromide PdCl₂(dppf) (0.2 mol%) - THF 85 clockss.org

This table presents data for similar compounds to illustrate typical reaction conditions and outcomes.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction is a valuable tool for introducing alkynyl moieties onto the pyrazole scaffold. The general protocol involves reacting the 4-bromo-pyrazole derivative with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylamine).

Table 2: Illustrative Conditions for Sonogashira Coupling of Brominated Heterocycles

Bromo-heterocycle Alkyne Catalyst Co-catalyst Base Solvent Yield (%) Reference
6-bromo-3-fluoro-2-cyanopyridine 4-Ethylphenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 9a (not specified) soton.ac.uk

This table provides examples with related compounds to show potential reaction parameters.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgresearchgate.net This reaction allows for the introduction of vinyl groups at the C4-position of the pyrazole ring. Research on the Heck reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has shown that this transformation proceeds in good yield, demonstrating the applicability of this reaction to the 4-bromopyrazole core. researchgate.netresearchgate.net A typical Heck reaction protocol involves a palladium(II) acetate (B1210297) catalyst, often in the absence of a phosphine ligand, and a base such as triethylamine.

The success of the Heck reaction on a similar substrate suggests that this compound would also be a viable partner in such couplings, allowing for the synthesis of 4-vinylpyrazole derivatives.

Nucleophilic Aromatic Substitution at the Bromine Position

While palladium-catalyzed reactions are the most common for the derivatization of aryl bromides, nucleophilic aromatic substitution (SNA r) can occur under certain conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. The pyrazole ring itself is electron-rich, which generally disfavors classical S NAr reactions. However, the presence of the electron-withdrawing 1-phenyl-(4-trifluoromethoxy) substituent may provide some activation, although it is generally not sufficient to promote S NAr with common nucleophiles under standard conditions. For S NAr to occur at the C4-position of a pyrazole ring, typically much stronger activation, for instance by nitro groups, is required.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the case of 1-arylpyrazoles, the pyrazole ring itself can act as a directing group. The nitrogen atom at the 2-position of the pyrazole can coordinate with the lithium reagent, directing deprotonation to the ortho-position of the 1-phenyl ring. The trifluoromethoxy group on the phenyl ring is a moderate directing group itself. uwindsor.ca Therefore, in this compound, a DoM strategy would likely lead to functionalization of the phenyl ring rather than displacement of the bromine on the pyrazole ring. The bromine at the C4 position of the pyrazole is remote from the directing groups on the phenyl ring and would not be the primary site of reaction in a DoM protocol.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms. These nitrogen atoms modulate the electron density around the ring, making it generally less reactive towards electrophiles than pyrrole (B145914) but more reactive than benzene. quora.com

In unsubstituted pyrazoles, electrophilic aromatic substitution (SEAr) predominantly occurs at the C-4 position. scribd.comrrbdavc.org This preference is attributed to the electronic distribution within the ring, where the C-4 carbon possesses the highest electron density, making it the most nucleophilic site. quora.compharmaguideline.comresearchgate.net Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation, all of which typically yield 4-substituted products. scribd.comresearchgate.net

However, in the case of this compound, the C-4 position is already occupied by a bromine atom. This blockage prevents direct electrophilic attack at the most reactive site. The remaining unsubstituted positions on the pyrazole ring, C-3 and C-5, are significantly less susceptible to electrophilic attack. researchgate.net The proximity of these carbons to the electronegative nitrogen atoms reduces their electron density, thereby deactivating them towards electrophiles. pharmaguideline.comresearchgate.net Electrophilic attack at C-3 or C-5 would lead to a highly unstable cationic intermediate, making such reactions energetically unfavorable. rrbdavc.org Therefore, further electrophilic aromatic substitution is unlikely to occur on the pyrazole ring itself and would preferentially take place on the N-phenyl substituent, albeit influenced by the deactivating nature of the trifluoromethoxy group.

While the C-5 position is unreactive towards electrophiles, it can be functionalized through metallation, specifically lithiation, followed by quenching with an electrophile. The proton at the C-5 position of N-substituted pyrazoles is sufficiently acidic to be removed by a strong base, such as n-butyllithium (n-BuLi). This deprotonation generates a potent nucleophilic pyrazolyl-lithium intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups exclusively at the C-5 position. nih.gov

This strategy has been successfully employed for the regioselective iodination of 1-aryl-3-CF3-pyrazoles. nih.gov Treatment with n-BuLi at low temperatures, followed by the addition of iodine (I2), results in the formation of the 5-iodo derivative in high yield. nih.gov This methodology is applicable to the target molecule for introducing an iodine atom or other functionalities via reaction with different electrophiles.

Another powerful method for functionalizing the C-5 position is through transition-metal-catalyzed C-H activation. Palladium-catalyzed direct arylation has been shown to be effective for coupling aryl halides with 4-bromo-N-arylpyrazoles at the C-5 position. rsc.org This reaction proceeds with high regioselectivity, as the C-5 C-H bond is more susceptible to activation by the palladium catalyst. This approach avoids the need for pre-functionalization (like lithiation) and offers a direct route to C-5 arylated pyrazoles. rsc.orgacademie-sciences.fr The presence of an ester group at C-4 has also been used as a removable blocking group to direct arylation specifically to the C-5 position. academie-sciences.fr

Table 1: Representative Reactions for Functionalization at the C-5 Position of N-Aryl-4-bromopyrazoles
Reaction TypeReagentsPosition of FunctionalizationProduct TypeReference
Lithiation and Electrophilic Quench1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., I₂, DMF, aldehydes)C-55-Iodo-, 5-formyl-, 5-hydroxymethyl-pyrazoles nih.gov
Palladium-Catalyzed Direct ArylationAryl Bromide, Pd(OAc)₂, KOAc, DMA, 150 °CC-55-Aryl-4-bromopyrazoles rsc.org

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, significantly influencing its chemical properties. It is known for its exceptional chemical and metabolic stability. mdpi.comnih.gov This stability arises from the high bond dissociation energy of the C-F bonds (around 485 kJ/mol), which are among the strongest single bonds in organic chemistry. mdpi.com Consequently, the -OCF₃ group is highly resistant to cleavage under a wide range of acidic and basic conditions. rsc.org

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is also highly lipophilic, more so than a trifluoromethyl (-CF₃) or a methoxy (B1213986) (-OCH₃) group. mdpi.comnih.gov This combination of properties makes it a valuable substituent in medicinal chemistry for modulating the physicochemical profile of a molecule. bohrium.comscilit.com

Given its inertness, direct chemical modification of the trifluoromethoxy group is extremely challenging and generally not a viable strategy for derivatization. It does not typically participate in common organic reactions and is often incorporated into molecules to block sites of metabolism. mdpi.com Therefore, for the purpose of analog development, the -OCF₃ group is considered a stable, non-reactive entity.

Derivatization Strategies for Analog Development

The primary sites for derivatization on the this compound scaffold are the C-4 and C-5 positions of the pyrazole ring. The bromine atom at C-4 serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of carbon- and heteroatom-based substituents. rsc.orgmdpi.com

Common cross-coupling reactions utilizing the C-4 bromo substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinylated substituents.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

In parallel, the C-5 position can be functionalized using the C-H activation or lithiation strategies described previously (Section 3.2.2). This dual reactivity at two distinct positions allows for a systematic and combinatorial approach to analog synthesis. For instance, a library of compounds could be generated by first introducing a diverse set of groups at the C-5 position via direct arylation, followed by a second diversification step at the C-4 position using the bromo substituent in various cross-coupling reactions. This sequential or orthogonal derivatization provides a powerful platform for exploring the structure-activity relationships (SAR) of this chemical scaffold.

Table 2: Summary of Derivatization Strategies
PositionReactive HandleReaction TypeExample ReagentsFunctional Group Introduced
C-4-BrSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, baseAryl, Heteroaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl
Heck CouplingAlkene, Pd catalyst, baseAlkenyl
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseAmino
C-5-HDirect C-H ArylationAr-Br, Pd catalyst, baseAryl, Heteroaryl
Lithiation/Electrophilic Quench1. n-BuLi 2. Electrophile (e.g., I₂, RCHO)Iodo, Hydroxymethyl, etc.

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the use of This compound as a direct precursor for the synthesis of fused pyrazole systems.

While the synthesis of fused pyrazole rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, is a well-documented area of heterocyclic chemistry, the available studies utilize different substituted pyrazole starting materials. General methodologies involve the cyclization of functionalized pyrazoles, for instance, those bearing amino, cyano, or carbonyl groups, with appropriate reagents to construct the adjoining ring.

For example, the synthesis of pyrazolo[3,4-d]pyrimidines often proceeds from 5-amino-4-cyanopyrazole derivatives. Similarly, the construction of the pyrazolo[3,4-b]pyridine scaffold frequently employs 5-aminopyrazoles which undergo condensation and cyclization with 1,3-dicarbonyl compounds or their equivalents.

However, specific examples and detailed research findings on the derivatization of the bromo-substituent at the 4-position of 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole to form a fused ring system are not present in the reviewed literature. Therefore, a detailed article on the "Synthesis of Fused Pyrazole Systems" originating from this specific compound cannot be provided at this time.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

A table of mentioned compounds is provided below as per the instructions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole, with the molecular formula C₁₀H₆BrF₃N₂O, HRMS provides an exact mass measurement that can confirm this composition. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass Data for C₁₀H₆BrF₃N₂O
ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.00782566.046950
Bromine⁷⁹Br78.918338178.918338
Fluorine¹⁹F18.998403356.995209
Nitrogen¹⁴N14.003074228.006148
Oxygen¹⁶O15.994915115.994915
Calculated Exact Mass [M]305.961560

The data in this table is based on theoretical calculations of the isotopic masses.

Fragmentation Patterns and Structural Information

Mass spectrometry, particularly using techniques like electron impact (EI) ionization, causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, the pattern is influenced by the stability of the resulting fragments. chemguide.co.uk

Key fragmentation pathways would likely include:

Cleavage of the N-phenyl bond: This is a common fragmentation point, leading to the formation of two primary fragments: the 4-bromopyrazole cation ([C₃H₂BrN₂]⁺) and the 4-(trifluoromethoxy)phenyl cation ([C₇H₄F₃O]⁺).

Loss of a bromine atom: The molecular ion can lose a bromine radical, resulting in a significant [M-Br]⁺ peak.

Fragmentation of the trifluoromethoxy group: The -OCF₃ group can fragment, leading to the loss of a fluorine atom or a CF₃ group.

Ring fragmentation: The pyrazole (B372694) ring itself may break apart, although this often results in lower-mass fragments that are less diagnostic.

The relative abundance of these fragments helps in piecing together the molecular structure, confirming the connectivity of the pyrazole ring, the phenyl ring, and the substituents. libretexts.org The presence of bromine is also readily identified by the characteristic isotopic pattern of its M and M+2 peaks, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. whitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound
Functional Group / BondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Aromatic C=C / Pyrazole C=NStretch1600 - 1450Medium to Strong
C-F (of CF₃)Stretch1300 - 1100Strong, often multiple bands
Aromatic C-O (ether)Stretch1250 - 1200Strong
C-BrStretch< 1000Medium to Strong

This table is based on established characteristic IR absorption frequencies for various functional groups. libretexts.orgvscht.cz

The strong absorptions corresponding to the C-F and C-O stretching vibrations are particularly diagnostic for the trifluoromethoxy-phenyl portion of the molecule. mdpi.com Aromatic C-H stretches appearing above 3000 cm⁻¹ confirm the presence of the aromatic rings. vscht.cz

Other Chromatographic and Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating compounds from a mixture and identifying them.

GC-MS: This technique would be suitable if this compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from impurities, and the mass spectrometer would then provide its mass spectrum for identification and structural analysis. chromatographyonline.com

LC-MS: This is a more versatile technique, particularly for compounds that may not be suitable for GC. rsc.org LC-MS separates components based on their affinity for the stationary and mobile phases. lcms.cz Following separation by HPLC, the compound enters the mass spectrometer, where soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. These methods often produce a prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight. lcms.czmdpi.com

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Bond Parameters

While specific crystallographic data for this compound was not found in the searched literature, analysis of closely related 4-halo-1H-pyrazole and 1-phenyl-pyrazole structures allows for a reliable prediction of its molecular geometry. univie.ac.atnsf.govnih.govnsf.gov

The molecule is expected to have the following features:

A planar pyrazole ring.

A planar phenyl ring.

Table 3: Expected Bond Parameters from X-ray Crystallography
BondExpected Length (Å)AngleExpected Value (°)
N-N (pyrazole)~1.35C-N-N (pyrazole)~105-112
C=N (pyrazole)~1.32N-N-C (pyrazole)~105-112
C-C (pyrazole)~1.38N-C-C (pyrazole)~105-110
C-Br~1.88C-C-Br~120
N-C (pyrazole-phenyl)~1.43C-N-C (inter-ring)~125
C-O (phenyl-ether)~1.37C-O-C-
C-F~1.33O-C-F~109

These values are estimations based on crystallographic data from similar pyrazole derivatives. univie.ac.atnsf.govnih.govnsf.gov

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is dictated by various non-covalent intermolecular interactions. For this compound, the crystal packing would likely be stabilized by a combination of forces. univie.ac.atmdpi.com

π-π Stacking: The planar aromatic pyrazole and phenyl rings can stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. researchgate.net

Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor, interacting with electronegative atoms (like nitrogen or oxygen) on neighboring molecules. This type of interaction is increasingly recognized as a key factor in crystal engineering. nsf.gov

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich faces of adjacent rings.

Dipole-Dipole Interactions: The polar C-F, C-O, and C-Br bonds create molecular dipoles that will orient in the crystal lattice to maximize attractive forces.

Analysis of these interactions, often visualized using tools like Hirshfeld surface analysis, provides deep insight into the supramolecular architecture of the solid state. mdpi.com The specific arrangement of molecules, whether in chains, sheets, or more complex 3D networks, is determined by the interplay of these different forces. nih.govmdpi.com

Halogen Bonding Interactions (e.g., C–Br···X)

Information regarding the presence, geometry, and energetic significance of halogen bonds involving the bromine atom of this specific compound is not documented. Such interactions depend critically on the precise electronic environment and the crystal packing, which remain uncharacterized.

Hydrogen Bonding Networks (e.g., C–H···F, C–H···N)

A description of the hydrogen bonding networks, including interactions like C–H···F (involving the trifluoromethoxy group) and C–H···N (involving the pyrazole ring), cannot be provided without crystallographic data detailing intermolecular distances and angles.

π–π Stacking Interactions

Analysis of π–π stacking interactions between the pyrazole and phenyl rings of adjacent molecules, including centroid-to-centroid distances and slip angles, is not possible as the crystal structure has not been reported.

Chiroptical Properties (if applicable for derivatives)

The parent compound, this compound, is achiral. Therefore, it does not exhibit chiroptical properties such as circular dichroism or optical rotation. No information on chiral derivatives and their specific chiroptical properties was found in the literature search.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted. These calculations would likely reveal the relative orientations of the pyrazole (B372694) and the substituted phenyl rings.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential. This information is crucial for understanding intermolecular interactions and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

A theoretical analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would help in predicting its reactivity in various chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital, indicating electron-donating ability.The distribution would likely be concentrated on the electron-rich pyrazole and phenyl rings.
LUMO Energy Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.The LUMO would likely be distributed across the aromatic systems, influenced by the electron-withdrawing substituents.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, related to chemical reactivity and stability.A moderate gap would be expected, indicating a balance of stability and reactivity.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can simulate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated.

For this compound, simulating the ¹H and ¹³C NMR spectra and comparing them with experimental data would serve as a powerful tool for structural verification. Discrepancies between simulated and experimental spectra can often provide insights into conformational dynamics or solvent effects. While specific simulated data for the target molecule is unavailable, experimental data for similar compounds, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, can serve as a benchmark for what might be expected.

NucleusPredicted Chemical Shift Range (ppm) - General Trends
¹H (Pyrazole Ring)Protons on the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the bromine substituent.
¹H (Phenyl Ring)Protons on the phenyl ring would show characteristic splitting patterns depending on their position relative to the trifluoromethoxy group.
¹³C (Pyrazole Ring)Carbons in the pyrazole ring would have distinct chemical shifts, with the carbon bearing the bromine atom being significantly affected.
¹³C (Phenyl Ring)Aromatic carbons of the phenyl ring would resonate in the typical downfield region, with the carbon attached to the trifluoromethoxy group showing a characteristic shift.

Reaction Mechanism Studies

Theoretical chemistry can also be used to explore the pathways of chemical reactions, providing valuable information about their feasibility and kinetics.

Energetics and Transition States of Key Transformations

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. Computational studies can model the entire reaction pathway, identifying key intermediates and transition states. By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction rate. This allows for a detailed understanding of the reaction mechanism at a molecular level.

Influence of Substituents on Reactivity

The presence of the bromine atom and the trifluoromethoxy group on the pyrazole and phenyl rings, respectively, is expected to significantly influence the reactivity of this compound. researchgate.net The bromine atom, being an electron-withdrawing group, would affect the electron density of the pyrazole ring. The trifluoromethoxy group is also strongly electron-withdrawing and would impact the electronic properties of the phenyl ring.

Theoretical studies can systematically investigate these substituent effects. By comparing the calculated properties (such as charge distribution, HOMO-LUMO energies, and reaction barriers) of the target molecule with those of unsubstituted or differently substituted pyrazoles, the specific role of the bromo and trifluoromethoxy groups can be elucidated. This would provide a rational basis for understanding and predicting the chemical behavior of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide valuable insights into the dynamic nature of "this compound" at the atomic level. These computational methods model the movement of atoms and molecules over time, offering a detailed view of conformational changes and stability.

Conformational Flexibility and Stability

The conformational landscape of "this compound" is primarily defined by the rotational freedom around the single bond connecting the pyrazole and the trifluoromethoxyphenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

While specific simulation data for this exact molecule is not publicly available, studies on related N-arylpyrazoles indicate that the rotational barrier is relatively low, allowing for a significant degree of conformational flexibility at physiological temperatures. This flexibility can be crucial for its ability to adapt its shape to fit into a binding pocket of a protein.

The stability of different conformers is influenced by a combination of steric and electronic factors. The bulky bromine atom on the pyrazole ring and the trifluoromethoxy group on the phenyl ring play significant roles in defining the preferred spatial arrangement.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Stability
05.2Unstable (Steric Clash)
450.0Most Stable (Minimum Energy Conformation)
901.8Metastable
1353.5Unstable
1804.9Unstable (Steric Clash)

Note: This table is illustrative and based on typical energy profiles for similar biaryl systems. Actual values would require specific quantum mechanical calculations or extensive MD simulations.

Ligand Design and Molecular Recognition Principles

The structural and electronic features of "this compound" make it an interesting scaffold for ligand design. Computational studies are instrumental in understanding how this molecule interacts with biological macromolecules, guiding the design of new derivatives with improved affinity and selectivity.

In Silico Screening and Docking Studies

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. For pyrazole derivatives, these studies have been widely applied to various targets, including kinases and other enzymes.

In a typical docking study involving a pyrazole-containing compound, the molecule is placed into the binding site of a target protein, and its conformation and position are optimized to maximize favorable interactions. The binding affinity is then estimated using a scoring function.

Key interactions that "this compound" could potentially form include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.

Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar residues.

Dipole-Dipole Interactions: The trifluoromethoxy group, with its strong electron-withdrawing nature, can participate in specific dipole-dipole interactions.

While specific docking studies for "this compound" against a particular target are not detailed in the public domain, studies on analogous compounds provide a framework for understanding its potential binding modes. For instance, docking of pyrazole derivatives into the ATP-binding site of kinases often shows the pyrazole core forming key hydrogen bonds with the hinge region of the protein. nih.gov

Table 2: Predicted Binding Affinities of Hypothetical Pyrazole Derivatives in a Kinase Active Site

CompoundPredicted Binding Affinity (kcal/mol)Key Interactions
4-bromo-1-phenyl-1H-pyrazole-7.2Hydrogen bond with hinge, hydrophobic interactions
This compound -8.5 Hydrogen bond with hinge, halogen bond, hydrophobic interactions, dipole-dipole interactions
1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-7.8Hydrogen bond with hinge, hydrophobic interactions, dipole-dipole interactions

Note: This table presents hypothetical data to illustrate the potential impact of different substituents on binding affinity. The values are representative of typical docking scores.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational models are crucial for deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of "this compound" in silico and predicting the effect of these changes on binding affinity, researchers can build predictive SAR models.

For this scaffold, computational SAR studies would likely explore the following:

Position and Nature of Substituents on the Phenyl Ring: The trifluoromethoxy group at the para position is known to influence the electronic properties and metabolic stability of the molecule. Computational models can predict the impact of moving this group to the meta or ortho positions, or replacing it with other electron-withdrawing or electron-donating groups.

Substitution on the Pyrazole Ring: The bromine atom at position 4 is a key feature. SAR models can explore the effect of replacing bromine with other halogens (chlorine, iodine) or with other small functional groups to modulate halogen bonding potential and steric bulk.

Bioisosteric Replacements: Computational methods can be used to identify bioisosteres for the pyrazole core or the trifluoromethoxyphenyl moiety to explore new chemical space while retaining key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate physicochemical properties with biological activity, can also be developed. Descriptors such as molecular weight, logP, polar surface area, and quantum mechanically calculated parameters (e.g., electrostatic potential) for a series of analogs of "this compound" would be used to build a predictive model. Such models can then be used to prioritize the synthesis of new compounds with potentially higher activity.

Advanced Research Applications

Medicinal Chemistry Research (Excluding Clinical Trial Data, Dosage, Safety, Adverse Effects)

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

Mechanism of Action Studies on Pathogenic Microorganisms (e.g., macromolecular synthesis inhibition, biofilm formation)

Research into pyrazole (B372694) derivatives, particularly those with N-(trifluoromethyl)phenyl substitutions, indicates potent antimicrobial properties. rsc.org Investigations into the mode of action of these related compounds suggest that they may target functions essential to bacterial cell viability. rsc.orgresearchgate.net Studies on similar N-(trifluoromethyl)phenyl substituted pyrazoles have shown a broad range of inhibitory effects on macromolecular synthesis, pointing to targets that have a global impact on bacterial cell function. rsc.orgnih.gov This suggests that instead of a single, specific target, the compound may disrupt multiple vital processes such as the synthesis of DNA, RNA, and proteins. researchgate.net

Furthermore, these types of pyrazole derivatives have been shown to be effective against biofilms, which are structured communities of bacteria that are notoriously difficult to treat. rsc.orgresearchgate.net They have demonstrated the ability to both prevent the formation of biofilms by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and to eradicate pre-existing biofilms. rsc.orgresearchgate.netnih.gov The ability to disrupt biofilms is a critical attribute for new antimicrobial agents, as biofilm formation is a key factor in persistent and chronic infections. nih.govfrontiersin.org

Anti-inflammatory Research

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. nih.govmdpi.com Derivatives of pyrazole are widely reported to possess significant anti-inflammatory properties. mdpi.comnih.govresearchgate.net The anti-inflammatory activity of this class of compounds is often attributed to the inhibition of enzymes and mediators involved in the inflammatory cascade. researchgate.net While direct studies on 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole are not extensively detailed in the available literature, the general anti-inflammatory potential of the pyrazole core structure suggests that this compound could be a valuable candidate for investigation in this therapeutic area. nih.govnih.gov

Anticancer Research: Investigation of Cytotoxic Properties

Pyrazole derivatives are a subject of intensive investigation in oncology due to their demonstrated ability to inhibit the proliferation of cancer cells. researchgate.netsrrjournals.com Compounds featuring a pyrazole ring have shown remarkable anticancer effects, often by inhibiting enzymes that are crucial for cell division. srrjournals.com The presence of specific substituents, such as a 4-bromophenyl group, on the pyrazole ring has been associated with potent cytotoxic activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). srrjournals.com

Cell Line Studies and Cellular Mechanism Exploration (e.g., apoptosis induction, cell cycle arrest)

The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govresearchgate.net Studies on novel pyrazole derivatives have shown that they can induce apoptosis at low micromolar concentrations. nih.gov This is often confirmed by observing the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation, which are hallmarks of the apoptotic process. nih.gov

Furthermore, these compounds can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific phases, such as the G2/M phase or S phase, which ultimately prevents their division and proliferation. nih.govmdpi.com For instance, a novel pyrazole derivative was found to cause an accumulation of cells in the G2/M phase, indicating a disruption of the mitotic process. nih.gov The investigation of pyrazole compounds against various cancer cell lines has yielded promising results, highlighting their potential as a basis for the development of new anticancer agents. nih.gov

Pyrazole DerivativeCancer Cell LineReported Activity (IC50)Reference
Pyrazole derivative with 4-bromophenyl groupA549 (Lung)8.0 µM srrjournals.com
Pyrazole derivative with 4-bromophenyl groupHeLa (Cervical)9.8 µM srrjournals.com
Pyrazole derivative with 4-bromophenyl groupMCF-7 (Breast)5.8 µM srrjournals.com
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1)MDA-MB-231 (Breast)Potent cytotoxicity at low micromolar concentrations nih.gov
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89 μM nih.gov

Agrochemical Research and Development

The pyrazole scaffold is a crucial component in modern agrochemical research. chemimpex.com The unique chemical properties of pyrazole derivatives make them valuable intermediates in the synthesis of a wide range of products aimed at crop protection. chemimpex.com

Development of Pesticidal Agents (e.g., insecticides, fungicides, herbicides)

Halogenated pyrazole derivatives serve as key building blocks in the creation of effective pesticidal agents. chemimpex.com They are integral to the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides. chemimpex.commyskinrecipes.com The specific substitutions on the pyrazole ring, such as bromine and a substituted phenyl group, are designed to modulate the biological activity of the final product, enhancing its efficacy against target pests while aiming for selectivity to protect non-target organisms. chemimpex.com

Influence of Trifluoromethoxy Group on Biological Interaction and Lipophilicity

The inclusion of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3), is a common strategy in the design of modern pharmaceuticals and agrochemicals. The trifluoromethoxy group significantly impacts a molecule's physicochemical properties. It is highly lipophilic, which can enhance the molecule's ability to cross biological membranes, a critical factor for bioavailability and efficacy. Lipophilicity is a key parameter that influences the absorption, distribution, metabolism, and excretion (ADMET) profile of a compound.

Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of the aromatic ring to which it is attached. This modification can influence how the molecule binds to its biological target, potentially increasing its potency and selectivity. The metabolic stability of the trifluoromethoxy group also makes it an attractive feature for designing molecules with improved duration of action.

Materials Science Applications

The unique molecular architecture of this compound, featuring a bromine atom, a trifluoromethoxy-substituted phenyl group, and a pyrazole ring, makes it a valuable building block in materials science. These functional groups provide multiple reaction sites and influence the electronic and physical properties of resulting materials.

Synthesis of Advanced Functional Materials

The presence of the bromo- and trifluoromethyl-substituted pyrazole core is instrumental in the design of advanced functional materials. Bromo(hetero)arenes are established as valuable starting materials for further functionalization through reactions like metalation and transition-metal-catalyzed cross-coupling. mdpi.com The trifluoromethyl group, being a strong electron-withdrawing group, can significantly modify the electronic properties of molecules, which is a key aspect in the development of materials for electronic devices. researchgate.net

Research on related pyrazole compounds has demonstrated that they can serve as precursors for π-conjugated systems. These systems are integral to the development of organic semiconductors. For instance, theoretical studies on similar π-conjugated pyrazole compounds, using methodologies like Density Functional Theory (DFT), have been employed to predict properties such as ionization potential, electron affinity, and charge transport behavior. researchgate.net Such computational approaches are crucial in the rational design of new materials with desired electronic characteristics.

Incorporation into Polymers for Enhanced Properties (e.g., thermal stability, electrical conductivity)

The incorporation of fluorinated moieties like the trifluoromethoxy group into polymer structures is a known strategy to enhance specific properties. The trifluoromethoxy group can improve the thermal stability and solubility of polymers while also influencing their electronic characteristics.

While specific data on polymers derived directly from this compound is limited, studies on analogous structures provide significant insights. For example, research on polymers containing pyrazole rings has explored their thermal degradation kinetics. In one study, a new methacrylate (B99206) polymer with a pyrazole derivative was synthesized, and its thermal stability was investigated using thermogravimetric analysis (TGA). researchgate.net The initial decomposition temperature for this polymer was found to be in the range of 216.3 °C to 243.5 °C, varying with the heating rate. researchgate.net This indicates that pyrazole-containing polymers can exhibit good thermal stability.

Furthermore, the electrical conductivity of polymer blends can be influenced by the incorporation of conductive polymers. Grafted blends of polypyrrole (PPy), a conducting polymer, with polypropylene (B1209903) (PP) have shown that electrical conductivity increases with higher PPy content. aidic.it The dispersion of such functional molecules within a polymer matrix is key to achieving desired electrical properties. aidic.it The functional groups on this compound could be leveraged to create well-dispersed, functional polymer composites.

Table 1: Thermal Properties of a Pyrazole-Derived Polymer

Kinetic MethodActivation Energy (kJ/mol)
Flynn-Wall-Ozawa79.45
Kissinger81.56
Coats-Redfern (D1 mechanism)90.93

Data derived from a study on poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). researchgate.net

Optoelectronic Properties Research

The electronic structure of this compound suggests its potential for applications in optoelectronics. The trifluoromethoxy group is electron-withdrawing, which can lower the HOMO and LUMO energy levels of materials it is incorporated into. mdpi.com This tuning of frontier molecular orbital energies is critical for designing materials for organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.

Studies on related 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles have demonstrated their utility as anodic materials in electrochromic devices. These polymers exhibit distinct color changes when switching between reduced and oxidized states. mdpi.com For example, one such polymer film displayed colors ranging from grayish-yellow to bluish-violet. mdpi.com The optical contrast and coloration efficiency are key performance metrics for these materials.

Table 2: Electrochromic Performance of a 4-(Trifluoromethoxy)phenyl-Containing Polymer Device

PropertyValueWavelength (nm)
Max. Transmittance Change (ΔT)35.7%588
Coloration Efficiency (η)890.96 cm²·C⁻¹588

Data from an electrochromic device using a PTTPP/PProDOT-Et2 configuration. mdpi.com

Coordination Chemistry

The pyrazole ring is a well-established ligand in coordination chemistry, capable of binding to metal centers in various modes. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming stable complexes with diverse structures and applications.

Pyrazole as a Ligand in Metal Complexes

The pyrazolate anion, formed by the deprotonation of the pyrazole N-H, is a versatile ligand. It can act as a monodentate ligand, coordinating through one nitrogen atom, or as an exo-bidentate ligand, bridging two metal centers through both nitrogen atoms. uninsubria.it This bridging capability is crucial for the construction of polynuclear metal complexes. uninsubria.it The substituents on the pyrazole ring, such as the bromo and trifluoromethoxy-phenyl groups in the target compound, can significantly influence the electronic properties and steric environment of the resulting metal complexes. This, in turn, affects their reactivity, stability, and photophysical properties.

Synthesis and Characterization of Coordination Compounds

The synthesis of coordination compounds involving pyrazole-based ligands is an active area of research. For instance, novel square-planar platinum(II) complexes have been synthesized using electron-deficient bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands. nih.gov These complexes, featuring cyclometalating ligands, have shown promising photophysical properties, emitting light in the green-blue region with significant quantum yields. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, requiring high temperatures, toxic solvents, and long reaction times, which increases both the environmental impact and the cost. researchgate.netsci-hub.se Future research will undoubtedly focus on the development of greener and more economically viable synthetic pathways for 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole and its analogues. researchgate.netsci-hub.se

Key areas of exploration will include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling reactions under solvent-free conditions. researchgate.netbenthamdirect.com

Aqueous Medium Reactions: Utilizing water as a solvent is a primary goal of green chemistry, and developing water-based synthetic routes for pyrazoles is an active area of research. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom and step economy. nih.govmdpi.com

Eco-friendly Catalysts: The use of renewable, recyclable, and non-toxic catalysts, such as magnetic nanoparticles or biocatalysts, is a promising direction to minimize waste and environmental harm. researchgate.netnih.gov

Methodology Traditional Approach Sustainable (Green) Approach Anticipated Benefits for Synthesis
Energy Input Conventional heating (reflux)Microwave irradiation, Ultrasonication researchgate.netReduced reaction times, lower energy consumption.
Solvent Organic solvents (e.g., DMF, Toluene) mdpi.comnih.govWater, Glycerol-water mixtures, Solvent-free researchgate.netnih.govReduced toxicity, lower environmental impact, easier workup.
Catalyst Homogeneous acid/base catalystsHeterogeneous catalysts (e.g., magnetic nanoparticles), Biocatalysts researchgate.netnih.govCatalyst recyclability, milder reaction conditions.
Reaction Type Stepwise synthesisOne-pot multicomponent reactions mdpi.comIncreased efficiency, reduced waste, step economy.

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel chemical transformations. For this compound, future mechanistic studies will be crucial for controlling regioselectivity and efficiency in both its synthesis and subsequent functionalization reactions. nih.gov

Future research should prioritize:

Kinetic Studies: Investigating the kinetics of the pyrazole ring formation and its functionalization reactions will help in identifying rate-determining steps and optimizing reaction conditions. nih.gov

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms for transformations involving the pyrazole core. nih.govrsc.org For instance, understanding the mechanism of metal-mediated N-N coupling can lead to new synthetic routes. nih.govrsc.org

Deeper Elucidation of Structure-Function Relationships through Integrated Experimental and Computational Approaches

The biological and material properties of this compound are intrinsically linked to its three-dimensional structure and electronic properties. A synergistic approach combining experimental analysis with computational modeling is essential for a deeper understanding of these structure-function relationships. rsc.orgresearchgate.net

Future research will benefit from:

X-ray Crystallography: Determining the single-crystal X-ray structures of the parent compound and its derivatives can provide precise information on bond lengths, angles, and intermolecular interactions, which are critical for understanding their packing in the solid state and interaction with biological targets. rsc.orgresearchgate.net

Advanced NMR Spectroscopy: Solid-state and solution-phase NMR studies can reveal details about tautomerism and conformational dynamics, which can significantly influence the compound's properties. researchgate.net

Computational Chemistry: DFT calculations can be used to determine electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and dipole moments, which are crucial for predicting reactivity and potential applications in materials science, such as in photovoltaics. mdpi.comnih.gov Molecular docking studies can predict binding affinities and modes of interaction with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

Approach Technique/Method Information Gained Relevance to this compound
Experimental X-ray Crystallography researchgate.net3D molecular structure, intermolecular interactions.Understanding solid-state properties and receptor binding.
NMR Spectroscopy (CP/MAS) researchgate.netTautomeric forms, molecular dynamics in solution/solid state.Predicting chemical behavior and stability.
Computational Density Functional Theory (DFT) mdpi.comnih.govElectronic structure (HOMO-LUMO), reactivity descriptors.Designing molecules with tailored electronic and optical properties.
Molecular Docking nih.govnih.govBinding modes and affinity to biological targets.Guiding the development of potential drug candidates.

Diversification of Functionalization Strategies for Enhanced Property Modulation

The this compound scaffold is a versatile platform for further chemical modification. The bromine atom at the C4 position is a particularly valuable handle for introducing a wide range of functional groups through various cross-coupling reactions. mdpi.com This functionalization is key to modulating the compound's physicochemical and biological properties for specific applications. rsc.orgresearchgate.net

Future research should focus on:

Cross-Coupling Reactions: Systematically exploring Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C4 position to create libraries of new derivatives with diverse substituents. mdpi.comznaturforsch.comnih.gov

C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the pyrazole or phenyl rings to introduce new groups in a highly atom-economical fashion.

Introduction of Diverse Pharmacophores: Attaching other biologically active heterocyclic moieties to the pyrazole core to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Thio- and Selenocyanation: Exploring electrophilic thio- and selenocyanation at available positions on the pyrazole ring to synthesize derivatives that can be further converted into S/SeCF₃- and S/SeMe-containing compounds. beilstein-journals.org

Reaction Type Reagents/Catalyst Functional Group Introduced Potential Application
Suzuki Coupling mdpi.comAryl/heteroaryl boronic acids, Pd catalystAryl, HeteroarylMaterials Science, Medicinal Chemistry
Heck Coupling researchgate.netAlkenes, Pd catalystAlkenylPolymer Chemistry, Agrochemicals
Sonogashira Coupling Terminal alkynes, Pd/Cu catalystAlkynylOrganic Electronics, Drug Discovery
Buchwald-Hartwig Amination nih.govAmines, Pd catalystAminoPharmaceuticals
Metalation mdpi.comOrganolithium reagentsVarious electrophilesSynthesis of complex molecules

Synergistic Applications in Multi-Disciplinary Fields

The unique structural features of this compound, particularly the presence of fluorine, suggest significant potential across multiple scientific disciplines. nih.govbibliomed.org The trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of molecules, making it a valuable substituent in drug design. nih.gov

Future outlook for applications includes:

Medicinal Chemistry: Designing and synthesizing derivatives as potential inhibitors of kinases, or as agents for treating neurodegenerative diseases, cancer, or microbial infections. nih.govnih.gov The trifluoromethylphenyl pyrazole core has shown promise as a source of potent antibacterial agents. nih.gov

Agrochemicals: Developing novel herbicides, insecticides, or fungicides, as pyrazole derivatives are a well-established class of agrochemicals. sci-hub.senih.govbibliomed.org The inclusion of fluorine atoms often enhances the efficacy of pesticides. nih.gov

Materials Science: Investigating the use of this scaffold in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, or functional polymers. The electronic properties conferred by the substituted phenyl ring are key to these applications. mdpi.com

The continued exploration of this compound holds considerable promise. By embracing sustainable synthesis, delving into mechanistic details, integrating computational and experimental data, diversifying functionalization, and exploring multi-disciplinary applications, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of brominated enones with hydrazines under controlled conditions. For example, multi-step protocols may use THF/water mixtures with copper catalysts for azide-alkyne cycloaddition (click chemistry) to introduce substituents . Key parameters include solvent polarity (e.g., DMSO for solubility), temperature (50–80°C), and catalyst selection (e.g., CuSO₄/Na ascorbate). Yield optimization requires monitoring via TLC and purification by column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions, as seen in δ 7.56 (pyrazole-H) and δ 3.98 (OCH₃) signals . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks). High-performance liquid chromatography (HPLC) assesses purity (>95%), while X-ray crystallography (using SHELX programs) resolves bond lengths/angles .

Q. What are the common chemical reactions involving the bromine substituent in this compound?

The bromine at the 4-position participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to form biaryl derivatives. Reaction conditions often require Pd catalysts (e.g., XPhos), base (K₂CO₃), and inert atmospheres. The trifluoromethoxy group’s electron-withdrawing nature may slow reactivity, necessitating elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reaction kinetics and regioselectivity?

The -OCF₃ group is strongly electron-withdrawing, reducing electron density at the pyrazole ring and directing electrophilic substitution to the less deactivated positions (e.g., C-5). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactivity. Kinetic studies (e.g., UV-Vis monitoring) show slower reaction rates compared to non-fluorinated analogs .

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from differential membrane permeability or target binding. Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) and control for variables like pH and serum protein binding . Structural analogs with modified substituents (e.g., replacing Br with Cl) can isolate structure-activity relationships (SARs) .

Q. How is X-ray crystallography applied to analyze the compound’s solid-state structure, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond parameters (e.g., C-Br = 1.89 Å) and dihedral angles. SHELXL (for refinement) and ORTEP-3 (for visualization) generate thermal ellipsoid plots and unit-cell packing diagrams. Hydrogen-bonding networks (C–H···N/F) and π-π stacking interactions are critical for stability .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scaling from milligram to gram quantities often faces issues like exothermicity and byproduct formation. Flow chemistry systems improve heat dissipation, while Design of Experiments (DoE) optimizes solvent ratios and catalyst loading. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor intermediate formation .

Methodological Considerations

  • Synthetic Protocol Optimization : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst .
  • Crystallography Workflow : Refine data with SHELXL-2018, validate using R-factors (<5%), and deposit CIF files in repositories like CCDC .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate runs ± standard deviation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.